Cas no 15560-72-2 (Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate)

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate is a synthetic ester compound characterized by its aromatic phenylacetate structure with an isopropoxy substituent. This chemical is primarily utilized in organic synthesis and pharmaceutical intermediates due to its versatile reactivity, particularly in esterification and etherification processes. Its molecular design offers stability and compatibility with various reaction conditions, making it suitable for fine chemical applications. The compound's distinct functional groups enable selective modifications, facilitating the development of specialized derivatives. It is typically handled under standard laboratory conditions, with attention to inert atmosphere protocols to preserve integrity. Its purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular frameworks.
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate structure
15560-72-2 structure
Product name:Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate
CAS No:15560-72-2
MF:C13H18O3
MW:222.280224323273
MDL:MFCD17223967
CID:2779488
PubChem ID:17855209

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate Chemical and Physical Properties

Names and Identifiers

    • (4-Isopropoxy-phenyl)-acetic acid ethyl ester
    • 15560-72-2
    • Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate
    • AKOS012089734
    • DTXSID10591297
    • SCHEMBL3797828
    • MDL: MFCD17223967
    • Inchi: InChI=1S/C13H18O3/c1-4-15-13(14)9-11-5-7-12(8-6-11)16-10(2)3/h5-8,10H,4,9H2,1-3H3
    • InChI Key: PYCHEQIEXWKGIQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 222.125594432Da
  • Monoisotopic Mass: 222.125594432Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.5Ų

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1294586-100mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
100mg
$555 2024-07-28
eNovation Chemicals LLC
Y1294586-100mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
100mg
$555 2025-02-25
eNovation Chemicals LLC
Y1294586-25mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
25mg
$240 2025-02-25
eNovation Chemicals LLC
Y1294586-250mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
250mg
$890 2025-02-28
eNovation Chemicals LLC
Y1294586-50mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
50mg
$340 2025-02-25
eNovation Chemicals LLC
Y1294586-50mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
50mg
$340 2024-07-28
eNovation Chemicals LLC
Y1294586-250mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
250mg
$890 2024-07-28
eNovation Chemicals LLC
Y1294586-1g
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1294586-25mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
25mg
$240 2024-07-28
eNovation Chemicals LLC
Y1294586-500mg
(4-Isopropoxy-phenyl)-acetic acid ethyl ester
15560-72-2 95%
500mg
$1430 2025-02-28

Additional information on Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate (CAS No. 15560-72-2): A Comprehensive Overview

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate, identified by its Chemical Abstracts Service number CAS No. 15560-72-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in various chemical and biological contexts. The compound's molecular structure, featuring a phenyl ring substituted with an ethoxy group and an acetyl ethyl ester moiety, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.

The synthesis of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate involves well-established organic reactions, primarily esterification and etherification processes. The presence of the propan-2-yl group in the ethoxy substituent contributes to the compound's reactivity, making it a valuable building block for more complex molecules. Researchers have leveraged this reactivity to develop novel synthetic pathways, which have been documented in recent academic publications. These studies highlight the compound's role in constructing more intricate structures, such as biaryl compounds and heterocyclic derivatives, which are often pivotal in the development of pharmaceutical agents.

In the realm of pharmaceutical research, Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate has been investigated for its potential biological activity. Initial studies suggest that the compound may exhibit properties relevant to neurological and anti-inflammatory applications. The phenyl ring, a common motif in bioactive molecules, combined with the ethoxy and acetyl ethyl ester functionalities, creates a scaffold that can interact with biological targets. Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with enzymes and receptors, providing insights into its mechanism of action.

One particularly intriguing aspect of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate is its role as a precursor in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop derivatives with enhanced binding affinity to specific biological targets. These derivatives have shown promise in preclinical studies, indicating potential therapeutic benefits. The ability to modify the structure of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate while retaining its core framework allows for fine-tuning of its biological properties, making it an attractive candidate for drug development.

The chemical properties of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate also make it useful in industrial applications beyond pharmaceuticals. Its stability under various conditions and compatibility with other chemicals make it a valuable component in formulations used in fragrances, solvents, and specialty chemicals. The compound's ability to act as a chiral auxiliary or catalyst in certain reactions further underscores its versatility. Industrial chemists have explored these properties to optimize processes and develop new products that incorporate Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate as a key ingredient.

Recent research has also focused on the environmental impact and sustainability aspects of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate. Studies have examined its degradation pathways and potential effects on ecosystems. These investigations are crucial for ensuring that the use of this compound is environmentally responsible. Additionally, efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption during production. Such initiatives align with broader trends in chemical manufacturing aimed at promoting sustainability.

The future prospects for Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate are promising, given its diverse applications and ongoing research efforts. As computational tools become more sophisticated, researchers will be able to predict the properties and behaviors of this compound with greater accuracy, accelerating the discovery process. Furthermore, collaborations between academia and industry are likely to yield new insights into its potential uses. These partnerships can drive innovation and lead to the development of novel applications that were previously unexplored.

In conclusion, Ethyl {4-[(propan-2-yloxy]phenyl}acetate (CAS No. 15560-72-2) is a multifaceted compound with significant implications in organic chemistry, pharmaceutical research, and industrial applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules, while its potential biological activity opens avenues for therapeutic development. As research continues to uncover new uses and refine synthetic methods, Ethyl {4-[(propan--2-yloxy]pheny l}acetate is poised to play an increasingly important role in various scientific and industrial domains.

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